1-(2,6-dimethylphenyl)pyrrolidine
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Overview
Description
1-(2,6-Dimethylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)pyrrolidine typically involves the reaction of 2,6-dimethylphenylamine with pyrrolidine under specific conditions. One common method is the reductive amination of 2,6-dimethylphenyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and solvents is optimized to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 1-(2,3-Dimethylphenyl)pyrrolidine
- 1-(2,4-Dimethylphenyl)pyrrolidine
- 1-(2,5-Dimethylphenyl)pyrrolidine
Comparison: 1-(2,6-Dimethylphenyl)pyrrolidine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry .
Properties
CAS No. |
64175-53-7 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
ARTKOFDZBXQJOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCCC2 |
64175-53-7 | |
Origin of Product |
United States |
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